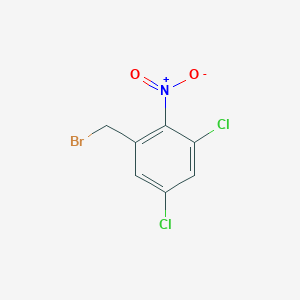

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene

Overview

Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It might also include information on its appearance (such as color or state of matter at room temperature) and any notable properties.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the conditions required for the reaction, and the yield of the product. The mechanism of the reaction might also be discussed.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure. This could include information on its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and any notable chemical properties.Scientific Research Applications

Anisotropic Displacement Parameters

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene has been utilized in exploring anisotropic displacement parameters in halogenated nitrobenzene compounds. A study by Mroz et al. (2020) revealed that these parameters could be calculated from first principles and determined by X-ray diffraction experiments, emphasizing the complexity of experiments with the bromo compound compared to theoretical predictions.

Functionalized Pincer Ligand Complexes

The compound plays a crucial role in the synthesis of novel functionalized pincer ligand complexes. Grimm et al. (2000) demonstrated that reacting 3,5-di(bromomethyl)nitrobenzene with di-t-butylphosphine and sodium acetate forms such functionalized ligands, which are then used in the formation of iridium hydrochloride complexes.

Vibrational Analysis of Substituted Benzenes

In vibrational spectroscopy, this compound has been used to analyze the vibrations of trisubstituted benzenes. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on it, leading to revised vibrational assignments in such molecules.

Determination of Potentially Genotoxic Impurities

Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities (PGIs) in pharmaceuticals, including 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene, using hyphenated techniques like GC-MS and LC-MS.

Synthesis of Pharmaceutical Intermediates

The compound is also significant in the synthesis of pharmaceutical intermediates. As Zhai Guang-xin (2006) noted, it is used as an intermediate in producing dofetilide, a medication for treating arrhythmia.

Polymer Synthesis

In the field of polymer science, 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, has been utilized for creating hyperbranched polyethers. Uhrich et al. (1992) reported on its self-condensation process, leading to polymers with a wide range of applications.

Fungitoxicity Studies

Compounds like 1,3-dibromo-5-nitrobenzene, closely related to 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene, have been investigated for their antifungal properties. Gershon et al. (1971) found such compounds to have significant activity against various fungi, suggesting potential applications in fungicides.

Molecular Scaffold Synthesis

1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene derivatives, related to the compound , have been used as scaffolds for molecular receptors. Wallace et al. (2005) detailed a synthesis process for such scaffolds, emphasizing their versatility in molecular engineering.

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about the compound.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask! I’m here to help.

properties

IUPAC Name |

1-(bromomethyl)-3,5-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJCQAFRQOIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)